![molecular formula C12H23ClN2O2 B2925390 tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride CAS No. 1820575-47-0](/img/structure/B2925390.png)
tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
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Description
The compound “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” is a chemical compound with the Inchi Code 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(14)6-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m1./s1 . It is related to the bicyclo[4.3.0]nonane scaffold, also known as a hydrindane, which is a common structural motif found in many terpenoid structures .
Synthesis Analysis
The synthesis of compounds similar to “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” has been a challenge for synthetic chemists due to the need for appropriate regio- and stereo-selectivity . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound , has been used in the synthesis of tropane alkaloids .Molecular Structure Analysis
The molecular structure of “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” is complex, with a bicyclic structure that includes a nitrogen atom . This structure is part of a larger class of compounds known as azabicyclo compounds .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the synthesis of tropane alkaloids , which are a class of bicyclic organic compounds that possess a wide range of pharmacological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, often utilizes similar bicyclic structures for the preparation of these biologically active molecules .
Development of Peptide Mimetics
Due to its rigid bicyclic structure, this compound is valuable in the development of peptide mimetics . These are compounds that mimic the biological activity of peptides and can be more stable, bioavailable, and selectively targeted. The compound’s ability to induce conformational stability in peptide chains makes it a significant contributor to this field of research .
Crystallography Studies
In crystallography, the compound can be used to study the impact of unsaturation on crystal structures and intermolecular networks. Its saturated and unsaturated analogues provide insights into the significant differences in crystallization and molecular interactions .
Organic Synthesis Methodology
This compound is also involved in the advancement of organic synthesis methodologies . It can be used to explore new synthetic pathways, improve reaction conditions, and develop more efficient and selective catalysts. Its unique structure offers a versatile framework for constructing complex organic molecules .
Medicinal Chemistry Research
In medicinal chemistry, researchers utilize this compound to design and synthesize new drug candidates. Its bicyclic framework is particularly useful in creating small molecule inhibitors that can interact with various biological targets, leading to potential therapeutic applications .
Chemical Biology Probes
The compound’s structure is ideal for creating chemical biology probes . These probes can help in understanding biological processes at the molecular level by interacting with specific proteins or nucleic acids within cells, thus providing valuable insights into cellular functions and disease mechanisms .
Material Science
In material science, the compound’s structural features can be harnessed to create novel materials with specific properties. Its rigid backbone can contribute to the development of polymers with enhanced strength and stability .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or developing new detection methods .
properties
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLXZTXBHYFCH-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride |
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